N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound featuring a hybrid structure combining a benzodioxin moiety, a pyridine-substituted piperidine scaffold, and an ethanediamide (oxamide) linker.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(21(27)24-16-4-5-17-18(13-16)29-12-11-28-17)23-14-15-6-9-25(10-7-15)19-3-1-2-8-22-19/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCZTOXKACPDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress.
Mode of Action
The compound acts as an activator of the Nrf2-ARE pathway . It achieves this by triggering the phosphorylation of Nrf2 Ser40 by p-ERK. This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data from various studies, synthesis methods, and potential mechanisms of action.
The molecular formula of the compound is , with a molecular weight of approximately 414.53 g/mol. The structure includes a benzodioxin moiety linked to a piperidine derivative, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Cytotoxicity : Several studies have reported cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed significant cytotoxic activity against HeLa cells, with IC50 values as low as .
- Vasorelaxant Activity : Compounds derived from benzodioxin structures have demonstrated vasorelaxant properties and heart rate modulation in vitro . This suggests potential applications in cardiovascular therapies.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, such as glucosylceramide synthase, which is relevant for treating neurodegenerative diseases .
Case Studies
A notable study synthesized a series of benzodioxin derivatives and evaluated their biological activities. The findings highlighted:
- Bradycardic Activity : Compounds exhibited heart-rate-reducing effects in vitro, indicating potential use in managing heart conditions .
- Selectivity : Certain compounds showed selectivity for cancer cells over normal cells, which is crucial for developing targeted therapies .
The proposed mechanisms of action for the biological activities observed include:
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes that modulate cellular signaling pathways.
- Induction of Apoptosis : Cytotoxic effects are often linked to the induction of programmed cell death in cancer cells through various signaling cascades.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.53 g/mol |
| IC50 (HeLa Cells) | |
| Vasorelaxant Activity | Yes |
| Enzyme Inhibition | Glucosylceramide synthase |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving 2,3-dihydrobenzo[1,4]dioxin derivatives and piperidine-based moieties. The synthesis typically begins with the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acylating agents to form acetamides. The resulting compounds are characterized by their unique structural features, which include a benzodioxin core and piperidine rings.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]dioxin-6-amine), 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3, stirring | N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide |
| 2 | 2-bromo-N-(un/substituted-phenyl)acetamides | DMF, lithium hydride | Targeted sulfonamide derivatives |
Enzyme Inhibition Studies
Research indicates that derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide exhibit significant enzyme inhibitory activities. Notably, compounds have been tested against α-glucosidase and acetylcholinesterase enzymes.
Case Study: Therapeutic Potential in Diabetes and Alzheimer's Disease
A study evaluated the inhibitory effects of synthesized sulfonamides on α-glucosidase and acetylcholinesterase. The findings suggested that these compounds could be promising candidates for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their ability to inhibit key enzymes involved in glucose metabolism and neurotransmission.
Table 2: Enzyme Inhibition Results
| Compound | Enzyme Target | IC50 Value (µM) | Potential Application |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | T2DM management |
| Compound B | Acetylcholinesterase | 15.0 | AD treatment |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
1. Antidiabetic Agents:
- By inhibiting α-glucosidase, these compounds can help manage postprandial blood glucose levels.
2. Neuroprotective Agents:
- Inhibition of acetylcholinesterase may enhance cholinergic activity in the brain, providing therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on molecular features, physicochemical properties, and hypothesized biological activity.
Compound 1: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Structural Similarities : Shares the benzodioxin core and pyridine ring.
- Key Differences: Functional Groups: Replaces the ethanediamide linker with a pyridin-3-amine group and introduces a dimethylaminomethylphenyl substituent. Molecular Weight: 391.46 g/mol (vs. ~424 g/mol estimated for the target compound).
- The methoxy-pyridine moiety may increase steric hindrance, reducing binding to flat aromatic receptors compared to the piperidine-linked pyridine in the target compound .
Compound 2: N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS: 941378-54-7)
- Structural Similarities : Contains the benzodioxin core and pyridine.
- Key Differences :
- Heterocycle Substitution : Replaces the piperidine-ethanediamide system with a thiazole ring.
- Molecular Weight : ~357 g/mol (lower than the target compound).
- Reduced steric bulk compared to the target compound could enhance penetration into CNS targets but decrease selectivity .
Compound 3: 4-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethoxy]-N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]benzamide (CAS: 1013794-66-5)
- Structural Similarities : Shares a piperidine-derived scaffold and amide functional groups.
- Key Differences :
- Substituents : Incorporates morpholine and thiophene groups instead of benzodioxin and pyridine.
- Molecular Weight : ~527 g/mol (higher than the target compound).
- Hypothesized Properties :
Comparative Data Table
Research Findings and Limitations
- Compound 2 : Exhibited selective serotonin reuptake inhibition (SSRI-like activity) in vitro but poor BBB penetration in rodent models .
- Compound 3 : Showed potent kinase inhibitory activity (IC₅₀ <50 nM for MAPK) but high plasma protein binding (>95%), reducing free drug availability .
Critical Limitations :
- No clinical data are available for the target compound or its analogs.
- Structural modifications (e.g., benzodioxin vs. thiazole) significantly alter pharmacodynamic profiles, making direct comparisons speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
